L-ALLO-ISOLEUCINE (13C6,D10,15N)
Description
Overview of Isotopic Labeling Strategies in Amino Acid Research
Amino acids, the fundamental building blocks of proteins, are central to a vast array of biological functions. sigmaaldrich.com Isotopic labeling of amino acids has become a cornerstone of proteomics, metabolomics, and structural biology research. chempep.commedchemexpress.com There are several strategies for labeling amino acids, each tailored to specific research questions.
One common approach is uniform labeling , where all atoms of a specific element in an amino acid are replaced with a stable isotope. chempep.com Another is site-specific labeling , where only particular atoms are labeled. chempep.comsigmaaldrich.comSelective labeling of certain amino acid types within a protein is also a powerful technique, especially for simplifying complex NMR spectra in structural studies of large proteins. nih.govnih.gov
Furthermore, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for the precise quantification of proteins by incorporating labeled amino acids into proteins as they are synthesized by cells in culture. creative-proteomics.com These varied strategies provide researchers with a versatile toolkit to investigate everything from protein structure and dynamics to metabolic pathways in health and disease. utoronto.canih.gov
Unique Attributes of L-ALLO-ISOLEUCINE (13C6,D10,15N) as a Research Probe
L-allo-isoleucine is a diastereomer of the essential branched-chain amino acid L-isoleucine. wikipedia.org While it is naturally present in human plasma in only trace amounts, its levels are significantly elevated in individuals with Maple Syrup Urine Disease (MSUD), a genetic disorder affecting the breakdown of branched-chain amino acids. nih.govhmdb.ca This makes L-allo-isoleucine a crucial biomarker for the diagnosis of MSUD. hmdb.ca
The isotopically labeled form, L-ALLO-ISOLEUCINE (13C6,D10,15N), is a highly specialized research tool. The multiple labels—¹³C, ¹⁵N, and Deuterium (B1214612) (D)—provide a significant mass shift from its unlabeled counterpart, making it an excellent internal standard for quantitative analysis by mass spectrometry. isotope.commedchemexpress.eu This heavy labeling ensures clear and unambiguous detection in complex biological samples.
The primary application of this compound is in metabolic research, particularly in studies investigating the metabolism of branched-chain amino acids. isotope.com By using L-ALLO-ISOLEUCINE (13C6,D10,15N) as a tracer, researchers can precisely track its metabolic fate and its relationship with L-isoleucine metabolism. nih.gov This can provide valuable insights into the enzymatic pathways involved and how they are altered in metabolic disorders. nih.govnih.gov
Interactive Data Table: Properties of L-ALLO-ISOLEUCINE (13C6,D10,15N)
| Property | Value |
| Chemical Formula | C₆D₁₀H₃NO₂ |
| Molecular Weight | 148.18 |
| Labeled CAS Number | 2483829-45-2 |
| Unlabeled CAS Number | 1509-34-8 |
| Applications | Biomolecular NMR, Metabolism, Metabolomics, Proteomics |
This data is based on information from Cambridge Isotope Laboratories. isotope.com
Detailed Research Findings
Studies utilizing isotopically labeled isoleucine have been instrumental in understanding the in vivo formation of L-allo-isoleucine. Research has shown that L-allo-isoleucine is formed from the transamination of L-isoleucine. nih.gov Specifically, the process involves the formation of an intermediate, R-3-methyl-2-oxopentanoate, which is then re-transaminated to form L-allo-isoleucine. nih.gov
The use of heavily labeled tracers like L-ALLO-ISOLEUCINE (13C6,D10,15N) is crucial for kinetic studies that aim to elucidate the rates of these metabolic conversions. nih.gov The distinct mass of the labeled compound allows for its clear separation and quantification from the endogenous, unlabeled molecules, providing precise data on metabolic flux.
Properties
Molecular Weight |
148.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies for L Allo Isoleucine 13c6,d10,15n
Advanced Synthetic Routes for Heavily Labeled Amino Acids
The production of heavily labeled amino acids like L-allo-isoleucine relies on sophisticated synthetic strategies that can be broadly categorized into chemical synthesis, biosynthesis, and semi-synthetic methods.
Chemical Synthesis: Total chemical synthesis provides the most precise control over the placement of isotopic labels. chempep.com These routes often start from simple, commercially available, and highly enriched precursors. mdpi.com For a molecule like L-allo-isoleucine, a multi-step synthesis would be designed to build the carbon skeleton from ¹³C-labeled building blocks, introduce the ¹⁵N-labeled amino group, and incorporate deuterium (B1214612). The challenge lies in maintaining stereochemical integrity throughout the complex reaction sequence to yield the desired (2S,3R) configuration of L-allo-isoleucine.
Biosynthetic Methods: For uniform labeling, biosynthetic approaches are often more cost-effective. sigmaaldrich.com This typically involves culturing microorganisms (like E. coli) in a medium where the sole sources of carbon and nitrogen are ¹³C-glucose and ¹⁵NH₄Cl, respectively. nih.gov The organism's metabolic machinery then synthesizes the full suite of amino acids, all heavily labeled. To produce deuterated proteins, cells can be grown in deuterated water (D₂O) with ¹³C-labeled glucose. sigmaaldrich.com However, this method produces a mixture of all proteinogenic amino acids. Isolating a specific non-proteinogenic amino acid like L-allo-isoleucine would require subsequent enzymatic conversion and purification steps.
Semi-Synthesis: This approach combines chemical and biological methods. For instance, a readily available, uniformly labeled proteinogenic amino acid, such as L-isoleucine (¹³C₆,¹⁵N), can be produced biosynthetically. sigmaaldrich.comisotope.com This heavily labeled precursor can then be chemically or enzymatically converted to its diastereomer, L-allo-isoleucine, as described in section 2.3.
Isotopic Enrichment Techniques for Carbon-13, Deuterium, and Nitrogen-15 (B135050) Incorporation
Achieving high levels of isotopic enrichment is critical for the utility of labeled compounds. The strategy for incorporating each isotope into the L-allo-isoleucine structure is distinct.
Carbon-13 (¹³C) Incorporation: Uniform ¹³C labeling is typically achieved by using [U-¹³C]-glucose as the primary carbon source in microbial fermentation or cell culture systems. nih.gov In chemical synthesis, a variety of smaller ¹³C-enriched building blocks are available to construct the carbon backbone of the amino acid. mdpi.com
Nitrogen-15 (¹⁵N) Incorporation: The introduction of ¹⁵N is generally straightforward. In biosynthetic methods, ¹⁵NH₄Cl is used as the sole nitrogen source in the growth medium. nih.gov For chemical synthesis, ¹⁵N can be introduced using labeled ammonia (B1221849), phthalimide, or other nitrogen-containing reagents at the appropriate step.
Deuterium (²H or D) Incorporation: Perdeuteration, or the replacement of all non-exchangeable hydrogen atoms with deuterium, is most commonly achieved biosynthetically by growing cells in D₂O-based media. sigmaaldrich.com This approach can be challenging as high concentrations of D₂O can negatively impact cell growth and protein expression yields. sigmaaldrich.com In chemical synthesis, deuterium can be introduced via deuterated reagents or through exchange reactions under specific catalytic conditions.
Table 1: Common Precursors for Isotopic Labeling
| Isotope | Precursor | Labeling Method |
| Carbon-13 | [U-¹³C]-Glucose | Biosynthesis |
| Carbon-13 | ¹³C-labeled small molecules | Chemical Synthesis |
| Nitrogen-15 | ¹⁵NH₄Cl | Biosynthesis / Chemical Synthesis |
| Deuterium | D₂O (Deuterium Oxide) | Biosynthesis / Chemical Exchange |
Chemoenzymatic and Stereoselective Synthesis of L-Allo-isoleucine Diastereomers
The key challenge in synthesizing L-allo-isoleucine, which has two stereocenters ((2S,3R)), is controlling the stereochemistry. sigmaaldrich.com Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, are particularly powerful for this purpose.
Recent research has identified specific enzyme pairs capable of converting L-isoleucine into L-allo-isoleucine. nih.gov For example, studies on the biosynthesis of natural products revealed that a combination of a PLP-linked aminotransferase and a novel isomerase can catalyze the bidirectional reaction between L-isoleucine and L-allo-isoleucine. nih.gov This enzymatic epimerization at the β-carbon is a highly specific and efficient method for producing the L-allo diastereomer from the more common L-isoleucine.
Another established chemoenzymatic route involves the acetylation of L-isoleucine, followed by epimerization at the α-carbon using acetic anhydride. This creates a mixture of L-isoleucine and D-alloisoleucine derivatives, which can then be separated. researchgate.net While this method targets the D-allo form, similar principles of controlled epimerization and enzymatic resolution can be adapted.
Dynamic kinetic resolution (DKR) is another advanced strategy. nih.gov This one-pot method can use a transaminase enzyme that is tolerant of non-physiological conditions (e.g., elevated temperature and pH) to convert an α-keto acid precursor into the desired amino acid. nih.gov By carefully selecting the enzyme and reaction conditions, it is possible to establish both the α- and β-stereocenters with high diastereoselectivity and enantioselectivity. nih.gov
Isotopic Purity and Positional Labeling Verification Methodologies
After synthesis, it is imperative to verify the isotopic purity and the precise location of the labels within the L-allo-isoleucine molecule. High-resolution analytical techniques are essential for this characterization.
Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for confirming isotopic incorporation and purity. chempep.com The mass of the final product will show a distinct shift corresponding to the number of heavy isotopes incorporated. For L-allo-isoleucine (¹³C₆,D₁₀,¹⁵N), the expected mass increase over the unlabeled compound would be precisely calculated. Tandem MS (MS/MS) can further confirm labeling by analyzing the fragmentation patterns of the molecule, as the masses of the fragments will also be shifted. acs.orgrsc.org Isotope Dilution Mass Spectrometry, using the labeled compound as an internal standard, allows for highly accurate quantification. sepscience.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the exact position of isotopic labels. chempep.com
¹³C-NMR: A ¹³C spectrum will show signals for each of the six carbon atoms, confirming that all have been replaced by the ¹³C isotope.
¹⁵N-NMR: This technique can be used to analyze the nitrogen-15 labeled amino group.
²H-NMR: Deuterium NMR can verify the positions of deuterium incorporation.
Multidimensional NMR: Techniques like HSQC and HMBC can be used to correlate the different nuclei (¹H, ¹³C, ¹⁵N), providing unambiguous confirmation of the labeled positions within the molecular structure.
Table 2: Analytical Methodologies for Verification
| Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment Confirmation | Overall mass shift, isotopic purity. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Fragmentation pattern of the labeled molecule. rsc.org |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Positional Labeling Verification | Confirmation of ¹³C at all six carbon positions. chempep.com |
| ¹⁵N Nuclear Magnetic Resonance (¹⁵N-NMR) | Positional Labeling Verification | Analysis of the ¹⁵N-labeled amino group. chempep.com |
Advanced Analytical Characterization and Method Development for L Allo Isoleucine 13c6,d10,15n
Mass Spectrometry (MS)-Based Methodologies
The accurate analysis of L-allo-isoleucine, particularly its isotopically labeled forms like L-ALLO-ISOLEUCINE (13C6,D10,15N), is critical for various research applications, including metabolic studies and clinical diagnostics. Mass spectrometry (MS) has become the cornerstone for the identification and quantification of this compound, overcoming the challenges posed by its isomeric nature.
Development of High-Resolution and Accurate Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) offers significant advantages in the analysis of L-allo-isoleucine and its isomers. Instruments like the Orbitrap can provide high-resolution data, which is crucial for distinguishing between compounds with the same nominal mass. rsc.org The primary advantage of HRMS is its ability to determine the elemental composition of an analyte and its fragments with high accuracy, reducing ambiguity in identification.
For isomeric compounds like L-leucine, L-isoleucine, and L-allo-isoleucine, which share the molecular formula C6H13NO2, HRMS is indispensable. nih.gov While these isomers have identical molecular masses, HRMS, when coupled with techniques like ion mobility spectrometry, can aid in their separation. nih.gov Studies have utilized uniform field ion mobility-mass spectrometers to evaluate the collision cross-section (CCS) of these isomers, demonstrating that constitutional isomers are more readily separated than stereoisomers. nih.gov The development of HRMS instruments with higher resolving power is a continuous goal, with predictions suggesting that a resolving power of around 2000 would be necessary to resolve all combinations of the leucine (B10760876)/isoleucine isomers. nih.gov
Quantification by Isotope-Dilution Mass Spectrometry (IDMS)
Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in analytical chemistry and is particularly well-suited for the analysis of amino acids like L-allo-isoleucine. springernature.comresearchgate.net This method relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. L-ALLO-ISOLEUCINE (13C6,D10,15N) is an ideal internal standard for quantifying its unlabeled counterpart due to its identical chemical and physical properties, ensuring it behaves the same way during sample preparation, chromatography, and ionization.
In practice, a known amount of the labeled internal standard (e.g., d10-Allo-Ile) is added to the sample before processing. revvity.com The ratio of the mass spectrometric signal of the endogenous, unlabeled analyte to the signal of the labeled internal standard is then measured. This ratio is used to calculate the precise concentration of the analyte, effectively correcting for any sample loss during extraction or variations in instrument response. revvity.com This approach has been successfully applied to quantify L-allo-isoleucine in complex biological matrices like dried blood spots for newborn screening. revvity.com
Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Labeled Analytes
The separation of L-allo-isoleucine from its isomers, L-isoleucine and L-leucine, is a significant analytical challenge that requires careful optimization of LC-MS/MS methods. nih.gov Since these isomers cannot be distinguished by mass alone in a standard mass spectrometer, chromatographic separation is essential for accurate quantification. restek.com
Various chromatographic strategies have been developed to achieve this separation. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, has proven effective for achieving baseline resolution of alloisoleucine from its isobaric interferents without the need for derivatization. nih.govlcms.cz The optimization process involves testing different columns (e.g., C18, F5, CN, Intrada), mobile phase compositions (often containing acetonitrile, water, and modifiers like ammonium (B1175870) formate (B1220265) and formic acid), flow rates, and gradient conditions. nih.govrestek.comnih.gov For instance, one optimized method uses an Intrada column under isocratic conditions with a mobile phase of MeOH:H2O (80:20) containing 10 mM ammonium formate and 0.25% v/v formic acid. nih.gov The use of labeled analytes like L-ALLO-ISOLEUCINE (13C6,D10,15N) does not alter the chromatographic behavior, but requires the setup of specific multiple-reaction monitoring (MRM) transitions for both the labeled standard and the unlabeled analyte. revvity.comnih.gov
Table 1: Optimized LC-MS/MS Parameters for BCAA Analysis
| Parameter | Method 1 nih.gov | Method 2 revvity.com | Method 3 nih.gov |
|---|---|---|---|
| Column | Intrada | Not Specified | Intrada Amino Acid |
| Mobile Phase A | Not Applicable (Isocratic) | 0.1% TDFHA in water | 100 mM ammonium formate in water |
| Mobile Phase B | MeOH:H₂O (80:20) with 10 mM ammonium formate & 0.25% formic acid | 0.1% TDFHA in methanol | Acetonitrile:water:formic acid (95:5:0.3) |
| Flow Rate | 0.8 mL/min | Not Specified | 0.6 mL/min |
| Mode | Isocratic | Gradient | Gradient |
| Total Run Time | 8.5 min | Not Specified | 13 min |
| Detection | ESI+ SRM | ESI+ MRM | ESI+ MRM |
This table is interactive. You can sort and filter the data.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for metabolic flux analysis, particularly when using stable isotope-labeled substrates. nih.gov In this approach, a labeled compound like L-ALLO-ISOLEUCINE (13C6,D10,15N) could theoretically be used as a tracer to follow its metabolic fate. The analysis involves extracting metabolites from a biological system, derivatizing them to increase their volatility, and then separating and detecting them by GC-MS. nih.gov
The mass spectrometer detects the mass-to-charge ratio of the derivatized fragments, allowing for the determination of isotopic enrichment in various metabolites. This information is crucial for understanding the dynamics of metabolic pathways. nih.gov While classic methods for amino acid analysis include GC-MS, it often requires derivatization, which can be a cumbersome process. researchgate.net Predicted GC-MS spectra for derivatized L-allo-isoleucine are available and can serve as a guide for identification, although experimental confirmation is always required. hmdb.ca
Collision-Induced Dissociation (CID) and Fragmentation Pattern Analysis of Labeled Isomers
Collision-Induced Dissociation (CID) is a fundamental technique in tandem mass spectrometry (MS/MS) used to structurally characterize ions by analyzing their fragmentation patterns. For isomeric amino acids like L-allo-isoleucine, CID is essential for differentiation. rsc.orgbris.ac.uk In a CID experiment, precursor ions (e.g., protonated L-allo-isoleucine) are isolated and then fragmented by collisions with an inert gas. The resulting product ions are then analyzed to create a mass spectrum.
Studies have systematically investigated the fragmentation of L-leucine, L-isoleucine, and L-allo-isoleucine using CID-MS/MS at various collision energies. rsc.orgresearchgate.net A common fragmentation pathway for these isomers involves the neutral loss of formic acid (HCOOH), producing a fragment ion at m/z 86. researchgate.net Further fragmentation of this ion can help distinguish the isomers. The fragmentation pattern of a heavily labeled isomer like L-ALLO-ISOLEUCINE (13C6,D10,15N) would show predictable mass shifts for its precursor and fragment ions based on the number of heavy atoms retained in each fragment, providing a clear signature for its identification and tracing.
Differentiation of L-Isoleucine and L-Allo-Isoleucine Isomers via MS/MS Spectral Signatures
The key to differentiating L-allo-isoleucine from its isomers lies in the relative abundances of specific product ions in their MS/MS spectra. rsc.org While all three isomers (leucine, isoleucine, and allo-isoleucine) produce a fragment at m/z 86 (loss of HCOOH), the subsequent fragmentation differs. rsc.org
A critical product ion for differentiation is found at m/z 69, which corresponds to the loss of ammonia (B1221849) (NH3) from the m/z 86 fragment. rsc.orgresearchgate.net The relative intensity of the m/z 69 peak varies significantly between the isomers, following the general trend: I(69)Isoleucine > I(69)L-allo-Isoleucine > I(69)Leucine. rsc.org This difference in fragmentation efficiency allows for their distinction. L-allo-isoleucine shows a much smaller increase in the m/z 69 ion intensity as collision energy rises compared to L-isoleucine. rsc.org Other advanced fragmentation techniques, such as Electron Activated Dissociation (EAD), can also be used, generating unique diagnostic fragments (e.g., z-29 for isoleucine) to provide unambiguous identification. sciex.com
Table 2: Key Fragment Ions for Isomer Differentiation
| Isomer | Precursor Ion [M+H]⁺ | Primary Fragment Ion [M+H-HCOOH]⁺ | Key Differentiating Product Ion | Reference |
|---|---|---|---|---|
| L-Isoleucine | 132.1 | 86.1 | m/z 69 (High Intensity) | rsc.org |
| L-Allo-Isoleucine | 132.1 | 86.1 | m/z 69 (Low/Medium Intensity) | rsc.org |
| L-Leucine | 132.1 | 86.1 | m/z 69 (Very Low/Absent) | rsc.org |
This table is interactive. You can sort and filter the data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, purity, and stereochemistry of a compound. For an isotopically enriched molecule like L-ALLO-ISOLEUCINE (13C6,D10,15N), various NMR techniques are employed for a thorough characterization.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR are primary tools for confirming the carbon skeleton and proton environments of L-ALLO-ISOLEUCINE (13C6,D10,15N). The extensive deuteration (D10) in the molecule significantly simplifies the ¹H NMR spectrum by reducing the number of proton signals, which in turn minimizes complex spin-spin coupling patterns. This simplification enhances spectral resolution. The remaining proton signals, though few, are critical for confirming the structure.
¹³C NMR, in conjunction with ¹H NMR, provides a complete picture of the carbon framework. The presence of six ¹³C atoms allows for direct observation of all carbon atoms in the molecule. A simple ¹H and ¹³C NMR analysis allows for the differentiation between isoleucine and allo-isoleucine stereoisomers by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgrsc.orgnih.gov
The purity of the compound can also be assessed using these NMR techniques. The presence of unexpected signals in either the ¹H or ¹³C spectrum could indicate the presence of impurities or diastereomers. The high isotopic enrichment (97-99% for ¹³C, D, and ¹⁵N) is crucial for the sensitivity and clarity of the NMR data. isotope.com
Table 1: Illustrative ¹H and ¹³C NMR Data for Isoleucine Stereoisomers
| Stereoisomer | α-CH Proton (ppm) | α-CH Carbon (ppm) |
| L-Isoleucine | ~4.03 - 4.29 | ~57.3 - 57.9 |
| D-allo-Isoleucine | ~4.36 | ~56.8 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. This table is based on trends observed in the literature. researchgate.net
Nitrogen-15 (B135050) (¹⁵N) NMR for Amine Group Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy is specifically used to probe the nitrogen environment within the molecule. For L-ALLO-ISOLEUCINE (13C6,D10,15N), the incorporation of a ¹⁵N isotope in the amine group allows for its direct detection. ¹⁵N NMR is instrumental in confirming the presence and electronic environment of the primary amine. The chemical shift of the ¹⁵N nucleus provides information about its chemical state and can be used to study interactions involving the amine group. The coupling between ¹⁵N and adjacent protons or carbons can further aid in structural confirmation. The use of ¹⁵N labeling is common in protein NMR studies to facilitate the assignment of backbone resonances. nih.gov
Stereochemical Assignment and Epimerization Analysis Using NMR
Isoleucine has two chiral centers, at the α and β carbons, which gives rise to four possible stereoisomers. NMR spectroscopy is a key technique for distinguishing between these stereoisomers. rsc.orgresearchgate.net Specifically, the chemical shifts of the α-proton and α-carbon are sensitive to the stereochemistry at both chiral centers. rsc.orgrsc.orgnih.gov
A detailed analysis of ¹H and ¹³C NMR spectra, including the measurement of coupling constants, can differentiate L-allo-isoleucine from its other stereoisomers like L-isoleucine and D-allo-isoleucine. rsc.orgresearchgate.netresearchgate.net This is crucial for confirming the stereochemical identity of L-ALLO-ISOLEUCINE (13C6,D10,15N). Furthermore, NMR can be used to assess the degree of epimerization, which is the conversion of one stereoisomer to another, a process that can occur during synthesis or sample handling. rsc.orgresearchgate.net The appearance of new signals corresponding to other stereoisomers in the NMR spectrum would indicate epimerization.
Advanced Multi-Dimensional NMR Techniques for Labeled Biomolecules
For complex biomolecules incorporating labeled amino acids like L-ALLO-ISOLEUCINE (13C6,D10,15N), advanced multi-dimensional NMR techniques are indispensable. Techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish correlations between different nuclei (¹H, ¹³C, ¹⁵N) and to determine spatial proximities between atoms.
The uniform labeling with ¹³C and ¹⁵N is a prerequisite for many of these experiments, which are designed to resolve spectral overlap and facilitate resonance assignment in large proteins. utoronto.cameihonglab.commeihonglab.com For instance, triple resonance experiments (¹H, ¹³C, ¹⁵N) are standard in protein structure determination. utoronto.ca The deuteration in L-ALLO-ISOLEUCINE (13C6,D10,15N) is particularly beneficial as it reduces relaxation rates, leading to sharper lines and improved sensitivity in the NMR spectra of larger biomolecules. utoronto.ca
Chromatographic Separation Techniques
Chromatography is essential for the purification of the target compound and for the analytical separation of closely related isomers.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification of L-ALLO-ISOLEUCINE (13C6,D10,15N) and the analytical separation of its stereoisomers. Due to the structural similarity of isoleucine stereoisomers, their separation can be challenging. sielc.com
Specialized HPLC methods, often employing chiral stationary phases or mixed-mode chromatography, are required to achieve effective separation. sielc.comsielc.com Mixed-mode chromatography, which utilizes a combination of interaction mechanisms like hydrophobic and ion-exchange, can exploit the subtle structural differences between stereoisomers to achieve resolution. sielc.com The choice of column, mobile phase composition, and detector are critical parameters that are optimized to achieve the desired separation. For instance, Primesep mixed-mode columns have been shown to be effective in separating allo-isoleucine from isoleucine. sielc.comsielc.com
Ion Mobility Spectrometry (IMS) for Isomer Separation and Prediction of Capabilities
Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique for the rapid separation and characterization of isomers, compounds that share the same atomic composition but differ in their chemical structure. nih.gov Operating on a timescale orders of magnitude faster than traditional condensed-phase separation methods like gas or liquid chromatography, IM-MS can be used in tandem with these techniques to enhance analytical resolution. nih.gov In IM-MS, ions are guided through a buffer gas by an electric field, and their separation is based on their size, shape, and charge, which collectively determine their collision cross section (CCS). nih.gov
The separation of leucine and isoleucine isomers, which include L-allo-isoleucine, presents a significant analytical challenge due to their structural similarity. nih.gov Uniform field drift tube ion mobility spectrometry (DTIMS) is a particularly valuable technique as it allows for the empirical measurement of CCS, facilitating quantitative comparisons of separations. nih.gov
Studies investigating the complete set of leucine and isoleucine isomers have provided detailed insights into the capabilities of DTIMS for isomer differentiation. nih.govresearchgate.net It has been observed that constitutional isomers, which differ in bond coordination, are generally more readily separated by uniform field mobility than stereoisomers like enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). nih.govresearchgate.net
For small molecule isomers such as these, the percentage difference in CCS is a key determinant of separation feasibility. nih.gov
Constitutional Isomers : Show the most significant CCS differences, ranging from 0.3% to 6.9%, making them the most resolvable class. nih.gov
Diastereomers : Exhibit smaller CCS differences. For instance, the CCS difference between L-allo-isoleucine and L-isoleucine is statistically significant at approximately 0.4%. However, in a mixture, they often yield a single, broad distribution, making them unresolvable with standard instrumentation. nih.gov
Enantiomers : Typically display the smallest CCS differences, on average around 0.1%, and are not considered statistically different, making their separation by conventional drift tube techniques highly challenging, if not impossible. nih.govresearchgate.net
To overcome the limitations of standard IMS, advanced techniques such as Structures for Lossless Ion Manipulations (SLIM) have been developed. nih.gov By employing a long, serpentine (B99607) ion path (e.g., 13 meters), SLIM IMS can achieve significantly higher resolution, enabling the separation of isomers that are indistinguishable with conventional drift tube instruments. nih.gov This enhanced resolving power has been demonstrated to successfully separate peptides differing only by a leucine/isoleucine substitution. nih.gov
Table 1: Predicted Ion Mobility Resolving Power for Isomer Pair Separation
This interactive table summarizes the predicted capability of Ion Mobility Spectrometry to separate isomer pairs based on the required resolving power.
| Resolving Power | Predicted Percentage of Separated Isomer Pairs |
| 50 | 30% |
| 100 | 60% |
| 200 | 74% |
| ~2000 | 100% |
Data sourced from a study on the separation of 11 leucine/isoleucine isomers. nih.gov
Integration of Multi-Omics Data for Comprehensive Analysis
The comprehensive analysis of complex biological systems increasingly relies on the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. rsc.org This multi-omics approach provides a holistic view by connecting information across different levels of biological regulation, from genes to proteins to metabolites, ultimately revealing how these components interact to influence a phenotype or disease state. rsc.orgfrontiersin.org The integration of these diverse datasets can be achieved through various computational and statistical methods, including model-based, network, and pathway integration approaches. rsc.org
Stable isotope-labeled compounds, such as L-ALLO-ISOLEUCINE (13C6,D10,15N), are indispensable tools within this multi-omics framework. chempep.com These molecules, which contain heavy isotopes like ¹³C, ¹⁵N, and ²H (deuterium), serve as precise tracers in metabolic studies, protein quantification, and drug development research. chempep.com Their use in techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for proteomics allows for highly accurate and reproducible quantification of proteins by mass spectrometry. creative-peptides.com In metabolomics, these labeled compounds enable the precise tracking of metabolic pathways. chempep.comnih.gov
The integration of data derived from studies using L-ALLO-ISOLEUCINE (13C6,D10,15N) can provide profound insights into various biological and disease processes. For example, in the context of maple syrup urine disease (MSUD), a metabolic disorder affecting the breakdown of branched-chain amino acids like leucine and isoleucine, a multi-omics analysis can be particularly revealing. nih.govmdpi.com By combining genomic, epigenomic, and transcriptomic data from patients, researchers can identify how genetic variants impact gene expression and epigenetic landscapes, leading to the metabolic dysregulation characteristic of the disease. nih.gov The use of a labeled tracer like L-allo-isoleucine, a key biomarker for MSUD, would allow for the precise measurement of its flux through metabolic pathways, adding a critical layer of functional data to the analysis.
Furthermore, the integration of multi-omics data can uncover novel molecular mechanisms in a wide range of contexts. nih.govnih.gov For instance, combining proteomic and metabolomic data can reveal how changes in protein expression, potentially influenced by genetic or environmental factors, directly impact metabolic networks. frontiersin.org In nutritional research, this approach can elucidate the molecular basis for the nutritional value of foods by linking genetic features to the abundance of specific amino acids and flavor molecules. frontiersin.org The use of L-ALLO-ISOLEUCINE (13C6,D10,15N) in such studies would enable researchers to trace the metabolic fate of this specific amino acid, providing a dynamic and quantitative understanding of its role within the broader biological system. nih.gov
Applications in Metabolic Flux Analysis and Pathway Elucidation Using L Allo Isoleucine 13c6,d10,15n
Principles of Stable Isotope Tracer Studies
Stable isotope tracer studies are a cornerstone of modern metabolic research, providing a dynamic view of cellular processes. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of studies, including those involving human subjects. isotopetracercourse.com The fundamental principle involves introducing a molecule labeled with a heavy isotope, such as ¹³C or ¹⁵N, into a biological system. researchgate.net As the organism or cell culture metabolizes this labeled substrate, the isotopes become incorporated into various downstream metabolites. researchgate.net By using advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the distribution and incorporation of these isotopes. wiley.comnih.gov This information allows for the determination of the flow of atoms through metabolic pathways, a concept known as metabolic flux. wikipedia.org
Quantitative Metabolic Flux Analysis (MFA) in Cellular Systems
Quantitative Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com By introducing a stable isotope-labeled substrate, such as L-ALLO-ISOLEUCINE (13C6,D10,15N), into a cellular system at a metabolic steady state, researchers can measure the isotopic labeling patterns of intracellular metabolites. nih.gov These patterns provide crucial information for calculating the relative and absolute fluxes through various interconnected pathways. numberanalytics.com
The process involves several key steps:
Isotope Labeling: Cells are cultured in a medium containing the labeled substrate until they reach a steady state of isotope incorporation. nih.gov
Metabolite Extraction and Analysis: Metabolites are extracted from the cells and their isotopic compositions are analyzed using MS or NMR. nih.gov
Computational Modeling: The experimental labeling data is integrated into a stoichiometric model of the cell's metabolic network. creative-proteomics.com By using computational algorithms, the fluxes that best explain the observed labeling patterns are estimated. creative-proteomics.com
MFA provides a detailed snapshot of cellular metabolism, revealing how cells utilize different pathways to produce energy and biomass. creative-proteomics.com This quantitative approach is invaluable for understanding cellular physiology and identifying metabolic bottlenecks or dysregulations in various conditions. creative-proteomics.com
Elucidation of Carbon and Nitrogen Flow Through Metabolic Networks
The use of tracers dually labeled with both ¹³C and ¹⁵N, such as L-ALLO-ISOLEUCINE (13C6,D10,15N), offers a significant advantage in simultaneously tracing the flow of both carbon and nitrogen through metabolic networks. nih.gov While ¹³C tracers have been extensively used to map central carbon metabolism, the addition of ¹⁵N provides critical insights into nitrogen metabolism, including amino acid and nucleotide biosynthesis. nih.govnih.govoup.com
This dual-labeling strategy allows researchers to:
Track Nitrogen Sources: Determine the origin of nitrogen atoms in various biomolecules.
Quantify Nitrogen Fluxes: Measure the rates of nitrogen-carrying reactions, such as transamination. nih.gov
Understand Interconnections: Elucidate the interplay between carbon and nitrogen metabolism. oup.com
High-resolution mass spectrometry is essential for distinguishing between the different isotopologues (molecules that differ only in their isotopic composition), enabling a comprehensive analysis of both carbon and nitrogen flow. nih.gov This integrated approach provides a more complete picture of cellular metabolism than using single-isotope tracers alone. nih.gov
Time-Course Isotope Tracing and Isotopic Non-Stationary MFA
Traditional MFA assumes that the system is in an isotopic steady state, meaning the labeling of metabolites is stable over time. nih.gov However, achieving this steady state can be time-consuming or impractical for some biological systems. nih.gov Isotopic non-stationary MFA (INST-MFA) overcomes this limitation by analyzing the transient changes in isotopic labeling over a time course. nih.govresearchgate.net
In an INST-MFA experiment, samples are taken at multiple time points after the introduction of the labeled tracer. osti.gov This time-resolved data provides richer information about the dynamics of metabolic fluxes. osti.gov INST-MFA is particularly useful for:
Studying slow-growing organisms or complex systems where reaching an isotopic steady state is difficult. researchgate.net
Resolving fluxes in pathways with large metabolite pools that are slow to label.
Investigating dynamic metabolic responses to environmental perturbations.
The computational modeling for INST-MFA is more complex, involving the solution of ordinary differential equations to describe the time-varying labeling patterns. osti.gov However, it offers a more detailed and dynamic understanding of metabolic networks. researchgate.net
Investigations into Amino Acid Metabolism
L-ALLO-ISOLEUCINE (13C6,D10,15N) is a diastereomer of L-isoleucine and is particularly relevant for studying branched-chain amino acid (BCAA) metabolism. wikipedia.org BCAAs, including leucine (B10760876), isoleucine, and valine, play crucial roles in protein synthesis, signaling, and energy homeostasis. southwales.ac.uk
Tracing the Formation and Degradation Pathways of L-Allo-isoleucine
L-allo-isoleucine is naturally formed from L-isoleucine in the body. nih.gov In healthy individuals, it is present in only trace amounts. wikipedia.org However, its levels are significantly elevated in individuals with Maple Syrup Urine Disease (MSUD), a metabolic disorder characterized by the inability to properly break down BCAAs. nih.govnih.gov
By using isotopically labeled L-isoleucine, researchers can trace its conversion to L-allo-isoleucine and the subsequent metabolic fate of L-allo-isoleucine. nih.gov These studies have shown that the formation of L-allo-isoleucine is related to the concentration of L-isoleucine and its corresponding keto acid, 3-methyl-2-oxopentanoate. nih.gov The clearance of L-allo-isoleucine from the plasma is considerably slower than that of L-isoleucine. nih.gov Tracing studies help to elucidate the enzymatic reactions and metabolic control mechanisms involved in both the formation and degradation of this non-proteinogenic amino acid.
Analysis of Branched-Chain Amino Acid (BCAA) Interconversion and Catabolism
The catabolism of BCAAs involves a series of enzymatic steps, with the initial transamination being a reversible reaction. mdpi.com This reversibility allows for interconversion between the different BCAAs and their corresponding branched-chain α-keto acids (BCKAs). youtube.com The subsequent oxidative decarboxylation, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, is the rate-limiting step in BCAA catabolism. nih.gov
The use of isotopically labeled tracers like L-ALLO-ISOLEUCINE (13C6,D10,15N) is instrumental in dissecting the complex network of BCAA metabolism. nih.gov These tracers allow for the quantification of:
Rates of BCAA oxidation in different tissues and under various physiological conditions. nih.gov
The contribution of BCAA-derived carbons to the tricarboxylic acid (TCA) cycle. nih.gov
The extent of interconversion between different BCAAs. nih.gov
Such studies have revealed that BCAA catabolism is a highly regulated process with significant crosstalk between the individual pathways for leucine, isoleucine, and valine. nih.gov Understanding these intricate metabolic relationships is crucial for developing therapeutic strategies for diseases associated with altered BCAA metabolism, such as diabetes and certain cancers. southwales.ac.uk
Assessment of Enzyme Promiscuity and By-Product Formation
The formation of L-alloisoleucine is a known consequence of L-isoleucine metabolism, often considered an unavoidable by-product. pnas.org The use of L-ALLO-ISOLEUCINE (13C6,D10,15N) can be instrumental in quantifying the rates of its formation and further conversion, thereby shedding light on the promiscuous activities of enzymes involved in amino acid metabolism.
By introducing this heavily labeled tracer into a biological system, researchers can track the appearance of the isotopic label in other metabolites. This allows for a precise determination of whether L-alloisoleucine is a terminal by-product or if it is further metabolized. For instance, the enzyme branched-chain amino acid aminotransferase (BCAT), which catalyzes the initial step in L-isoleucine degradation, has been suggested as the primary catalyst for L-alloisoleucine formation. pnas.org Experiments using L-ALLO-ISOLEUCINE (13C6,D10,15N) could definitively quantify the flux through this and other potential promiscuous reactions.
Table 1: Potential Enzyme Promiscuity and By-Product Formation Studies using L-ALLO-ISOLEUCINE (13C6,D10,15N)
| Research Question | Experimental Approach | Expected Outcome |
| Quantifying the rate of L-alloisoleucine formation from L-isoleucine | Introduce labeled L-isoleucine and monitor the formation of labeled L-alloisoleucine. | Determination of the flux towards by-product formation under various conditions. |
| Identifying enzymes responsible for L-alloisoleucine metabolism | Incubate cell lysates or purified enzymes with L-ALLO-ISOLEUCINE (13C6,D10,15N) and analyze the products. | Identification of enzymes that exhibit promiscuous activity towards L-alloisoleucine. |
| Assessing the downstream metabolic fate of L-alloisoleucine | Trace the isotopic label from L-ALLO-ISOLEUCINE (13C6,D10,15N) into other metabolic intermediates. | Elucidation of pathways that may utilize L-alloisoleucine as a substrate. |
Application in Specific Biological Models (Excluding Clinical Human Trials)
The versatility of L-ALLO-ISOLEUCINE (13C6,D10,15N) as a tracer extends to various biological models, allowing for detailed metabolic investigations outside of human clinical trials.
Metabolic Studies in Cell Cultures (e.g., CHO cell lines)
Chinese Hamster Ovary (CHO) cells are a cornerstone of the biopharmaceutical industry for producing recombinant proteins. Optimizing their metabolism is crucial for enhancing productivity. Comprehensive stable-isotope tracing of amino acids in CHO cell cultures has been employed to identify secreted by-products and their origins. pnas.orgdigitellinc.com L-alloisoleucine has been identified as one such secreted by-product in CHO cell cultures. pnas.org
The use of L-ALLO-ISOLEUCINE (13C6,D10,15N) would enable precise quantification of its production and consumption rates in CHO cells. This information is vital for developing strategies to minimize the accumulation of potentially detrimental by-products and to engineer more efficient cell lines.
Investigations in Microbial Metabolism and Novel Pathway Discovery
Microbial systems are a rich source of novel metabolic pathways and enzymes. Isotope labeling is a powerful tool for discovering and characterizing these pathways. While specific studies using L-ALLO-ISOLEUCINE (13C6,D10,15N) in microbes are not yet prevalent, the methodology for using labeled amino acids to elucidate microbial metabolic networks is well-established. For example, an alternate isoleucine pathway has been identified using 13C-isotope labeling. springernature.com The application of L-ALLO-ISOLEUCINE (13C6,D10,15N) could uncover previously unknown pathways for the synthesis or degradation of non-canonical amino acids in microorganisms.
Elucidating Metabolic Regulation in in vitro Enzymatic Systems
To understand the intricate regulation of metabolic pathways, it is essential to study the kinetics and allosteric control of individual enzymes. L-ALLO-ISOLEUCINE (13C6,D10,15N) can be used as a substrate in in vitro enzymatic assays to determine kinetic parameters such as Kₘ and Vₘₐₓ for enzymes that may interact with L-alloisoleucine. The heavy isotope labeling allows for sensitive and specific detection of the substrate and any resulting products, even in complex enzyme preparations.
Methodological Advancements in Isotopic Labeling Experiment Design for MFA
The design of isotopic labeling experiments is critical for the accuracy and resolution of metabolic flux analysis. The availability of multi-labeled substrates like L-ALLO-ISOLEUCINE (13C6,D10,15N) opens up new possibilities for more sophisticated experimental designs.
The simultaneous presence of 13C, D, and 15N isotopes in a single molecule provides a wealth of information. The carbon and nitrogen labels can be used to trace the backbone of the molecule through metabolic pathways, while the deuterium (B1214612) labels can provide insights into stereospecific enzymatic reactions and redox metabolism. This multi-isotope approach can significantly improve the confidence in flux estimations and the resolution of complex metabolic networks.
Applications in Quantitative Proteomics and Protein Turnover Studies Using L Allo Isoleucine 13c6,d10,15n
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) Methodology
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that has become a cornerstone of quantitative proteomics. nih.gov The method is predicated on the in vivo incorporation of amino acids with stable isotopes into the entire proteome of living cells. nih.govnih.gov In a typical experiment, two populations of cells are cultivated in media that are identical except for the isotopic status of a specific amino acid. youtube.com One population is grown in "light" medium containing the natural, most abundant isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium supplemented with a labeled amino acid, such as L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N). sigmaaldrich.com
After several cell doublings, the heavy amino acid is fully incorporated into the proteome of the second cell population. nih.govnih.gov The two cell populations can then be combined, and subsequent steps—such as cell lysis, protein extraction, and digestion—are performed on the mixed sample. sigmaaldrich.com This co-processing minimizes quantitative errors that can arise from parallel sample handling. nih.gov In the mass spectrometer, every peptide from the "heavy" population exhibits a predictable mass shift compared to its "light" counterpart, allowing for their distinction and relative quantification. sigmaaldrich.com
L-allo-isoleucine is a stereoisomer of the essential branched-chain amino acid L-isoleucine, differing in the stereochemistry at its beta-carbon. hmdb.canih.gov While not one of the 20 common proteinogenic amino acids, it is formed in vivo from L-isoleucine and its detection in plasma is a key diagnostic marker for maple syrup urine disease (MSUD). hmdb.canih.gov
In proteomics research, the use of a heavily labeled version, specifically L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N), offers unique advantages. This compound can be supplied in cell culture media for metabolic labeling, similar to standard SILAC amino acids. isotope.com Its incorporation into cellular proteins during synthesis allows researchers to trace the metabolic fate and integration of this specific isomer.
The comprehensive labeling with six ¹³C atoms, ten deuterium (B1214612) (D) atoms, and one ¹⁵N atom creates a substantial and unambiguous mass increase over the unlabeled form, facilitating clear differentiation in mass spectrometry analysis. This is particularly useful for resolving it from its isobaric and isomeric counterparts, a known challenge in proteomics. jst.go.jpnih.gov Once incorporated, every peptide containing this labeled allo-isoleucine will be heavier than its natural counterpart, enabling its use in the quantitative strategies outlined below.
Table 1: Mass Shift due to L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N) Labeling
| Attribute | Unlabeled L-Allo-isoleucine | L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N) | Mass Difference (Da) |
| Formula | C₆H₁₃NO₂ | ¹³C₆D₁₀H₃¹⁵NO₂ | +17 |
| Monoisotopic Mass | 131.0946 | 148.1764 | 17.0818 |
SILAC is a highly accurate method for determining the relative abundance of thousands of proteins simultaneously. nih.gov When cell populations labeled with "light" (unlabeled) and "heavy" (e.g., L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N)) amino acids are mixed, the resulting peptides appear as pairs in the mass spectrum, separated by the mass difference of the label. thermofisher.com
The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the source protein in the two original samples. mdpi.com For example, if a protein is twice as abundant in the "heavy"-labeled sample compared to the "light" sample, the intensity of the heavy peptide peak will be twice that of the light peak. This approach allows for the precise measurement of changes in protein expression in response to various stimuli, genetic modifications, or disease states. nih.govwikipedia.org
Dynamic SILAC, also known as pulsed SILAC (pSILAC), is an adaptation of the classic method used to measure the rates of protein synthesis and degradation, collectively known as protein turnover. researchgate.netnih.gov Instead of labeling cells to full incorporation, the "heavy" labeled amino acid is introduced for a defined period (a "pulse"). wikipedia.org
By collecting samples at different time points after switching to the heavy medium, researchers can track the rate at which the heavy label is incorporated into each protein. nih.govresearchgate.net The ratio of heavy to light peptides (H/L ratio) for a given protein increases over time as newly synthesized ("heavy") proteins replace pre-existing ("light") ones. researchgate.netbiorxiv.org Proteins with a rapid increase in their H/L ratio have a high turnover rate, while those that incorporate the label slowly have a low turnover rate. biorxiv.orgnih.gov This provides critical insights into the dynamic regulation of the proteome, which cannot be obtained from steady-state abundance measurements alone. researchgate.netnih.gov
Table 2: Illustrative Data from a Dynamic SILAC Experiment
This table shows hypothetical heavy-to-light (H/L) ratios for three different proteins at various time points after introducing a heavy labeled amino acid.
| Time (Hours) | Protein A (H/L Ratio) | Protein B (H/L Ratio) | Protein C (H/L Ratio) |
| 0 | 0.00 | 0.00 | 0.00 |
| 4 | 0.95 | 0.20 | 0.55 |
| 8 | 1.85 | 0.41 | 1.12 |
| 12 | 2.60 | 0.60 | 1.65 |
| 24 | 4.10 | 1.10 | 2.80 |
| Inferred Turnover Rate | High | Low | Medium |
Absolute Protein Quantification via Spiking with Labeled Peptides
While SILAC excels at relative quantification, determining the absolute amount (e.g., copies per cell) of a protein requires a different approach. nih.gov Absolute quantification can be achieved by spiking a known quantity of a stable isotope-labeled standard into the sample. nih.govuni-marburg.de This standard is typically a synthetic peptide (proteotypic peptide) that corresponds to a unique peptide from the target protein. nih.gov
In this context, a synthetic peptide containing L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N) could be created and quantified precisely. This heavy peptide is then added to the unlabeled biological sample (e.g., a cell lysate digest). nih.govresearchgate.net In the mass spectrometer, the signal intensity of the spiked-in heavy peptide is compared to the signal intensity of its corresponding endogenous light peptide. Since the exact amount of the heavy standard is known, the amount of the endogenous protein can be calculated directly. uni-marburg.de This method is often referred to as a stable isotope dilution assay and is considered a gold standard for accurate protein quantification. nih.govresearchgate.net
Assessment of Protein Synthesis and Degradation Rates
The dynamic nature of the proteome is governed by the balance between protein synthesis and degradation. nih.gov Isotopic labeling with compounds like L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N) provides a direct way to measure these fundamental rates. researchgate.net
As described in the dynamic SILAC section (5.1.3), the rate of incorporation of the heavy label into a protein is a direct measure of its synthesis rate. nih.govnih.gov By monitoring the disappearance of the pre-existing "light" protein pool over time during a chase experiment, the degradation rate can also be determined. nih.gov Analyzing these two rates for individual proteins across the proteome reveals how cells remodel their protein landscape in response to internal or external cues, offering a deeper understanding of cellular regulation than static protein levels alone. researchgate.net
Investigating Post-Translational Modifications Using Isotopic Labeling
Post-translational modifications (PTMs) are chemical alterations to proteins that dramatically expand their functional capacity and are crucial for cellular signaling and regulation. nih.govnih.gov SILAC-based methods are powerful tools for the quantitative analysis of PTMs, such as phosphorylation, acetylation, and ubiquitination. sigmaaldrich.comwikipedia.org
In a typical PTM experiment, two cell populations (e.g., control vs. treated) are labeled with light and heavy amino acids. After combining the lysates, peptides carrying the PTM of interest are enriched using specific antibodies or affinity resins. cytoskeleton.com The enriched peptides are then analyzed by mass spectrometry. The heavy/light ratios of the modified peptides reveal how the abundance of a specific PTM on a specific site changes in response to the treatment. youtube.com Using L-Allo-isoleucine (¹³C₆,D₁₀,¹⁵N) as the labeling agent allows these quantitative PTM studies to be performed with high accuracy, providing insights into the signaling pathways that regulate cellular processes. researchgate.net
Investigation of Isotope Effects and Mechanistic Studies with L Allo Isoleucine 13c6,d10,15n
Kinetic Isotope Effects (KIE) for Reaction Mechanism Elucidation
The kinetic isotope effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. libretexts.org This effect is a cornerstone of mechanistic enzymology, used to identify rate-determining steps and elucidate the structure of reaction transition states. libretexts.orgresearchgate.net The fully labeled nature of L-allo-isoleucine (13C6,D10,15N) allows for the study of multiple isotope effects simultaneously, offering a comprehensive view of the enzymatic processes it undergoes.
In enzyme-catalyzed reactions, isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the site of bond transformation.
Primary Kinetic Isotope Effects are observed when the isotopically substituted atom is directly involved in a bond that is being broken or formed in the rate-limiting step of the reaction. libretexts.org For example, in the enzymatic oxidation of L-allo-isoleucine, the cleavage of a C-H bond at the α-carbon would be subject to a primary KIE if a deuterium (B1214612) atom is substituted at that position. The magnitude of the primary KIE provides direct information about the nature of the bond cleavage in the transition state. nih.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation. numberanalytics.com These effects arise from changes in the vibrational environment of the molecule between the ground state and the transition state. numberanalytics.com SKIEs are further classified by their proximity to the reaction center (α, β, γ, etc.). For L-allo-isoleucine (13C6,D10,15N), substitutions at carbons or hydrogens adjacent to the reacting center would result in secondary effects, which can reveal changes in hybridization or conformation during the reaction. libretexts.orgnumberanalytics.com
The table below conceptualizes how different isotopic substitutions in L-allo-isoleucine could be used to probe enzymatic reaction mechanisms.
| Isotope Position | Type of KIE | Potential Mechanistic Insight |
| Deuterium at C-2 | Primary | Probes the C-H bond cleavage step in oxidation or transamination. |
| Carbon-13 at C-1 | Secondary | Reveals changes at the carboxyl group during decarboxylation. |
| Deuterium at C-3 | Secondary | Senses conformational changes or hyperconjugation effects in the transition state. |
| Nitrogen-15 (B135050) | Primary/Secondary | Investigates the N-H bond cleavage or changes at the amino group during transamination. |
The substitution of hydrogen with deuterium (D) and carbon-12 with carbon-13 (¹³C) produces distinct and informative isotope effects. Bonds involving heavier isotopes are stronger and have lower zero-point vibrational energy, generally leading to slower reaction rates when these bonds are broken. wikipedia.org
Deuterium KIEs are particularly large for reactions involving the cleavage of a C-H bond. The rate difference between a C-H and C-D bond cleavage can be significant, providing a sensitive probe for hydrogen transfer steps. acs.orgacs.org In studies of nitrogenase, for example, the isotope effect for methane (B114726) evolution from cyanide reduction was found to be substantial at 4.4 ± 0.1, indicating that hydrogen atom transfer is a key part of the mechanism. acs.org
Carbon-13 KIEs are smaller but provide crucial information about changes in bonding at carbon centers. wikipedia.org For instance, a ¹³C KIE of 1.025 was measured for the oxidation of an amine by polyamine oxidase, which provided the first direct measure of the change in bond order at the reacting carbon and helped in understanding the transition state structure for this class of enzymes. nih.govnih.gov The magnitude of the ¹³C KIE can help distinguish between different potential reaction mechanisms. nih.gov
By using L-allo-isoleucine labeled with both ¹³C and D, researchers can combine the insights from both types of isotope effects to build a highly detailed picture of the enzymatic transition state. researchgate.net
| Isotope | Typical KIE (k_light/k_heavy) | Reaction Type Example | Reference |
| ¹³C | 1.025 | Amine Oxidation | nih.govnih.gov |
| ¹³C | ~1.02 - 1.07 | S_N2 Methylation | datapdf.com |
| Deuterium (solvent) | 4.2 ± 0.1 | H₂ Evolution by Nitrogenase | acs.org |
| Deuterium (α-secondary) | ~1.1 - 1.3 | S_N2 Methylation | datapdf.com |
Equilibrium Isotope Effects (EIE) and Conformational Dynamics
Beyond reaction rates, isotopic substitution can also influence the position of chemical equilibria, a phenomenon known as the Equilibrium Isotope Effect (EIE). researchgate.net EIEs arise from the way heavy isotopes alter the vibrational energy landscape of a molecule, which can favor one state over another at equilibrium. researchgate.netmdpi.com This is particularly relevant for studying the conformational dynamics of flexible molecules like amino acids.
The side chains of isoleucine and its isomers can adopt several different rotational conformations (rotamers). Computational studies on isoleucine dipeptides have shown that transitions between these conformations can be infrequent, as they may require coordinated motions to avoid steric clashes. nih.gov The relative populations of these conformers are determined by their free energies.
Substituting the hydrogen and carbon atoms in L-allo-isoleucine with heavier D and ¹³C isotopes would be expected to produce a conformational EIE. The heavier mass would slightly alter the bond vibrational frequencies and could shift the equilibrium distribution of the side-chain rotamers. While often small, such effects can be measured and provide valuable data for refining our understanding of protein structure and dynamics. nih.govresearchgate.net
| Isoleucine Conformer (χ1, χ2) | Relative Population (in α-helices) | Transition Type |
| (-60°, 180°) | High | Frequent transitions |
| (-60°, -60°) | Moderate | Infrequent transitions |
| (180°, 180°) | Low | Infrequent transitions |
| (180°, -60°) | Low | Infrequent transitions |
| Data derived from computational simulations of isoleucine dipeptide mimetics. nih.gov |
Tracing Atom Rearrangements in Biochemical Pathways
Isotopically labeled compounds are indispensable for tracing the flow of atoms through complex metabolic networks. nih.gov The compound L-allo-isoleucine (13C6,D10,15N) is an ideal tracer because its entire carbon skeleton and its nitrogen atom are labeled, allowing for the unambiguous tracking of these atoms through biochemical transformations. medchemexpress.comnih.gov
The methodology involves introducing the labeled compound into a biological system (e.g., cell culture) and then using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to detect the isotopic labels in downstream metabolites. nih.gov By analyzing the specific positions and patterns of the heavy isotopes in products, researchers can deduce the sequence of reactions that occurred.
This ¹³C-assisted metabolism analysis can:
Confirm the activity of known metabolic pathways. nih.gov
Discover novel or unexpected enzymatic reactions or pathways. nih.gov
Quantify the relative flux of metabolites through different branching pathways.
For example, feeding an organism L-allo-isoleucine (13C6,D10,15N) and observing the incorporation of ¹³C₆ and ¹⁵N into other amino acids or metabolic intermediates would provide definitive evidence of the pathways responsible for its catabolism and the subsequent use of its constituent atoms. nih.govnih.gov
Stereochemical Fate of Labeled Atoms in Metabolic Transformations
Enzymes are highly stereospecific, often acting on only one stereoisomer of a substrate. L-isoleucine and L-allo-isoleucine are diastereomers, differing in the configuration at the β-carbon (C-3). This single stereochemical difference has a profound impact on their metabolic fate.
A study comparing the metabolism of L-isoleucine and L-allo-isoleucine in perfused rat hind limb muscle revealed significant differences in their processing rates. nih.gov The rates of both transamination and subsequent oxidative decarboxylation were markedly lower for the allo-isomer, demonstrating the high stereoselectivity of the enzymes involved in branched-chain amino acid catabolism. nih.gov
| Substrate | Apparent Transamination Rate (nmol/min per g muscle) | Apparent Decarboxylation Rate (nmol/min per g muscle) |
| L-[1-¹⁴C]isoleucine | ~17 | ~4 |
| L-allo-[1-¹⁴C]isoleucine | ~3.4 (5-fold lower) | ~0.4 (10-fold lower) |
| Data from perfusion studies in rat hind limb muscle. nih.gov |
The study also indicated that the 2-oxo acid derived from L-allo-isoleucine did not appear to undergo racemization to the form derived from L-isoleucine, highlighting that the stereochemistry is maintained during this metabolic step. nih.gov Using the heavily labeled L-allo-isoleucine (13C6,D10,15N) in such experiments would allow for precise tracking of the stereochemical fate of the carbon skeleton and nitrogen atom, confirming that any detected metabolites are genuinely derived from the allo-isomer without stereochemical conversion.
Computational Approaches and Data Integration in Labeled Tracer Research
Flux Balance Analysis (FBA) and Constrained-Based Modeling with Isotope Labeling Data
Constraint-based modeling is a powerful systems biology framework used to analyze and predict metabolic phenotypes. nih.govnumberanalytics.com At its core, this approach relies on a stoichiometric matrix (S), a mathematical representation of the metabolic network that captures the relationships between metabolites and reactions. numberanalytics.comnumberanalytics.com By applying physicochemical constraints, such as mass balance and thermodynamic limitations, these models define a "solution space" of all possible steady-state flux distributions within the network. arxiv.orgresearchgate.net
Flux Balance Analysis (FBA) is a widely used constraint-based method that predicts metabolic flux distributions by optimizing an objective function, such as the maximization of biomass production. arxiv.orgnih.gov However, FBA alone is often insufficient to pinpoint a single, unique flux solution. arxiv.org
The integration of stable isotope labeling data provides critical additional constraints to these models. nih.gov This is the foundation of 13C-Metabolic Flux Analysis (13C-MFA), a technique that is now considered the gold standard for accurate and precise flux determination. sci-hub.se In 13C-MFA, cells are cultured with a 13C-labeled substrate (e.g., glucose, glutamine, or a specific amino acid). numberanalytics.comnih.gov The resulting distribution of 13C labels in various intracellular metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR), provides a wealth of information. numberanalytics.comnih.gov This labeling data is then used to constrain the FBA model, significantly narrowing the solution space and allowing for the calculation of a highly resolved metabolic flux map. arxiv.org
In the context of research involving L-allo-isoleucine, which is a key biomarker for Maple Syrup Urine Disease (MSUD) resulting from dysregulated branched-chain amino acid (BCAA) metabolism, labeled tracers can elucidate pathway activity. sci-hub.senih.gov Data from experiments using labeled isoleucine or other BCAAs can be fed into a 13C-MFA model to quantify fluxes through the BCAA catabolic pathways, identifying bottlenecks or alternative routes that become active in disease states.
Table 1: Key Concepts in Constraint-Based Modeling
| Concept | Description | Role in Isotope Labeling Studies |
|---|---|---|
| Stoichiometric Matrix (S) | A matrix representing the network of metabolic reactions, where rows are metabolites and columns are reactions. numberanalytics.comnumberanalytics.com | Defines the fundamental structure of the metabolic network being investigated. |
| Flux Balance Analysis (FBA) | A mathematical method for predicting flux distributions by optimizing an objective function (e.g., biomass growth) subject to constraints. arxiv.orgnih.gov | Provides a framework for simulating metabolic states. |
| 13C-Metabolic Flux Analysis (13C-MFA) | An advanced method that integrates 13C labeling data with FBA to provide highly accurate and resolved intracellular flux maps. sci-hub.senumberanalytics.com | Uses the isotopic patterns from tracers to add empirical constraints, drastically improving the accuracy of flux predictions over FBA alone. arxiv.org |
Kinetic Modeling of Metabolic Networks Based on Labeled Tracer Experiments
While FBA and 13C-MFA are powerful, they typically assume the system is at a metabolic and isotopic steady state. sci-hub.se However, cellular metabolism is a dynamic process. Kinetic modeling offers a complementary approach that can capture the time-dependent behavior of metabolic networks. nih.govberndblasius.dearxiv.org These models describe the rate of each enzymatic reaction as a function of metabolite concentrations and kinetic parameters (e.g., Vmax, Km). berndblasius.de
A significant challenge in kinetic modeling is the general lack of knowledge about the specific enzyme rate laws and their associated parameter values for in-vivo conditions. berndblasius.dearxiv.org Data from labeled tracer experiments are invaluable for overcoming this limitation. nih.govnih.gov By measuring the time-dependent incorporation of an isotope from a labeled substrate into downstream metabolites (isotopic non-stationary 13C-MFA, or INST-MFA), researchers can obtain rich datasets to parameterize and validate kinetic models. arxiv.orgnih.gov
This integration connects the estimated metabolic fluxes with the underlying molecular and kinetic mechanisms of the enzymes involved. nih.gov For instance, by tracing the metabolism of a labeled compound like L-allo-isoleucine, a kinetic model could predict how its concentration changes over time and how it influences the rates of related enzymatic reactions, offering a more profound understanding of metabolic regulation and cellular responses to perturbations. nih.gov
Software Tools and Algorithms for Mass Isotopomer Distribution Analysis
The analysis of data from stable isotope labeling experiments requires specialized software to process the raw MS or NMR data and estimate metabolic fluxes. nih.govnih.gov A critical initial step is the determination of the Mass Isotopomer Distribution (MID), which is the relative abundance of each isotopic form of a metabolite. nih.govoup.com This process involves correcting for the natural abundance of stable isotopes (e.g., ~1.1% for 13C) to accurately quantify the incorporation of the tracer. nih.gov
Numerous software packages have been developed to facilitate these complex calculations. nih.gov Early challenges in solving the large sets of isotopomer mass balances were largely overcome by the development of the Elementary Metabolite Unit (EMU) framework, an efficient algorithm that has been incorporated into many modern software tools. nih.gov These programs typically use optimization algorithms, such as non-linear least squares regression, to find the flux values that best fit the experimental labeling data. nih.govnumberanalytics.com
The use of a heavily labeled internal standard like L-allo-isoleucine (13C6,D10,15N) is critical for ensuring the accuracy of the MIDs measured for other metabolites in a complex biological sample. The known isotopic composition and concentration of the standard allow for correction of instrumental variability and matrix effects during MS analysis.
Table 2: Selected Software Tools for Isotope Labeling Data Analysis
| Software | Primary Function | Key Features |
|---|---|---|
| INCA | 13C-MFA and INST-MFA | User-friendly interface, supports both steady-state and non-stationary flux analysis, incorporates EMU framework. nih.gov |
| Metran | 13C-MFA | One of the earliest comprehensive tools for flux estimation, also based on the EMU framework. nih.govnih.gov |
| OpenFLUX / 13CFLUX2 | 13C-MFA | Open-source tools that perform flux estimation and statistical analysis. nih.govnumberanalytics.com |
| PIRAMID | MID Analysis | MATLAB-based tool for automated extraction of isotopic information and MID quantification from MS datasets. oup.com |
| IsoCor | Natural Abundance Correction | Corrects raw MS data for natural isotope abundance, a critical pre-processing step for accurate MID determination. nih.gov |
| IDCalc | Isotope Distribution Calculation | A simple tool to calculate the expected theoretical isotope distribution for a given elemental composition or peptide sequence. washington.edu |
Molecular Dynamics and Quantum Mechanical Simulations of Labeled Compound Interactions
Molecular Dynamics (MD) and Quantum Mechanical (QM) simulations are powerful computational methods that provide insight into molecular interactions at an atomic level of detail.
Molecular Dynamics (MD) simulations use classical mechanics to model the movements and interactions of atoms and molecules over time. nih.govnih.gov In the context of labeled tracer research, MD can be used to study how isotopically labeled compounds like L-allo-isoleucine (13C6,D10,15N) behave in solution, interact with other metabolites, or bind to the active sites of enzymes. nih.govresearchgate.net By simulating these interactions, researchers can understand how the structure and dynamics of a molecule influence its metabolic fate. For example, simulations can reveal differences in the binding affinity or orientation of L-isoleucine versus L-allo-isoleucine within an enzyme's active site, helping to explain substrate specificity.
Quantum Mechanical (QM) methods provide a more fundamental description of molecular systems by solving the Schrödinger equation. acs.org While computationally intensive, QM calculations are essential for studying processes that involve the formation or breaking of covalent bonds, such as enzymatic reactions. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly suited for biological systems. In a QM/MM simulation, the reactive center of the enzyme-substrate complex is treated with high-level QM, while the surrounding protein and solvent environment are modeled using more efficient MM force fields. nih.govnju.edu.cn This allows for the detailed investigation of reaction mechanisms, transition states, and the prediction of kinetic isotope effects, which are changes in reaction rates due to isotopic substitution. These predictions can then be compared with experimental data to validate proposed reaction mechanisms. nih.govacs.org
Bioinformatics Pipelines for High-Throughput Labeled Metabolomics and Proteomics Data
Modern systems biology frequently employs multi-omics approaches to gain a holistic view of cellular function. bioinformaticsdaily.com Integrating data from metabolomics and proteomics is particularly powerful, as it connects the functional machinery of the cell (proteins) with the end products of its activity (metabolites). nih.govmdpi.com Stable isotope labeling is a cornerstone of quantitative proteomics, most notably in the form of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). nih.govchempep.comnih.govsigmaaldrich.com In SILAC, cells are grown in media containing "light" (natural abundance) or "heavy" (e.g., 13C, 15N-labeled) amino acids. nih.gov When the proteomes of two different cell populations (e.g., control vs. treated) are mixed, the relative abundance of each protein can be accurately quantified by the ratio of the light and heavy peptide signals in a mass spectrometer. nih.govsigmaaldrich.com
A comprehensive bioinformatics pipeline is required to process, analyze, and integrate the data from such high-throughput experiments.
A typical pipeline involves:
Data Acquisition: Performing LC-MS/MS analysis on samples. In metabolomics, this would involve spiking in an internal standard like L-allo-isoleucine (13C6,D10,15N) for quality control and absolute quantification. In proteomics, this involves analyzing the peptide mixtures from SILAC experiments.
Data Preprocessing: This includes peak detection, noise filtering, retention time alignment, and for metabolomics, correction for natural isotope abundance. nih.govoup.com
Quantification and Identification: Identifying metabolites and proteins by matching against spectral libraries and quantifying their relative or absolute abundance. nih.gov For SILAC, this means calculating the heavy/light ratios for thousands of proteins. chempep.com
Statistical Analysis: Identifying statistically significant changes between experimental conditions using methods like t-tests or ANOVA. github.io
Data Integration and Visualization: Using network analysis and pathway mapping tools (e.g., KEGG, Reactome) to overlay the changes in proteins and metabolites onto known biological pathways. bioinformaticsdaily.com This integrated analysis can reveal how cellular perturbations lead to coordinated changes across the proteome and metabolome, providing deep insights into regulatory mechanisms. nih.govfrontiersin.org
Table of Mentioned Compounds
| Compound Name |
|---|
| L-allo-isoleucine (13C6,D10,15N) |
| L-allo-isoleucine |
| L-isoleucine |
| Glucose |
| Glutamine |
| Acetate |
| Lactate |
Future Directions and Emerging Research Avenues for L Allo Isoleucine 13c6,d10,15n
Development of Novel Isotopic Labeling Strategies for Complex Biomolecules
The future of biomolecular research hinges on the ability to precisely track and quantify molecules within the intricate cellular environment. L-ALLO-ISOLEUCINE (13C6,D10,15N) is poised to play a significant role in the development of next-generation isotopic labeling strategies. Current methods often involve uniform labeling, but the trend is moving towards more sophisticated approaches such as segmental and site-specific labeling. utoronto.ca
Segmental isotope labeling, for instance, allows researchers to label only a specific portion or domain of a large protein. utoronto.ca This is particularly crucial for studying the structure and function of multi-domain proteins or protein complexes where spectral overlap can be a major hurdle. By incorporating L-ALLO-ISOLEUCINE (13C6,D10,15N) into a specific segment of a protein using techniques like protein trans-splicing, researchers can isolate signals from that region, simplifying complex NMR spectra and enabling detailed structural analysis of previously intractable targets.
Another emerging area is the use of metabolic precursors for selective labeling of specific amino acid types within a protein. nih.gov While L-ALLO-ISOLEUCINE is an isomer of the standard amino acid isoleucine, its utility could be explored in engineered metabolic pathways or cell-free expression systems designed to specifically incorporate it. This would offer a highly selective probe for studying the roles of isoleucine residues in protein folding, dynamics, and interaction.
| Labeling Strategy | Description | Potential Application with L-ALLO-ISOLEUCINE (13C6,D10,15N) |
| Segmental Labeling | Labeling a specific domain or segment of a protein. | Incorporation into a single domain of a multi-domain protein to study its specific structure and dynamics without interference from the rest of the protein. |
| Selective Precursor Labeling | Using labeled metabolic precursors to selectively label certain amino acid types. nih.gov | In engineered systems, using it as a precursor to specifically label allo-isoleucine or isoleucine sites for high-resolution studies. nih.gov |
| Cell-Free Protein Synthesis | Producing proteins in vitro using cell extracts. | Direct addition to the synthesis mixture allows for efficient and specific incorporation into the target protein, bypassing cellular metabolism and potential scrambling of labels. |
| Pathway-Specific Labeling | Engineering metabolic pathways in host organisms to control label incorporation. | Designing microbial strains that can specifically uptake and incorporate L-ALLO-ISOLEUCINE (13C6,D10,15N) into recombinant proteins. |
Integration of Labeled Tracer Data with Multi-Omics Datasets (Genomics, Transcriptomics, Proteomics)
The era of systems biology demands the integration of multiple layers of biological information to build comprehensive models of cellular function. nih.gov L-ALLO-ISOLEUCINE (13C6,D10,15N) serves as an ideal tracer for metabolomics and metabolic flux analysis, providing data that can be integrated with other 'omics' datasets. isotope.com By tracing the metabolic fate of the labeled carbon, nitrogen, and deuterium (B1214612) atoms, researchers can map metabolic pathways and quantify their activity under various conditions.
Future research will focus on developing sophisticated computational and statistical methods to integrate this flux data with genomics, transcriptomics, and proteomics. nih.gov For example, a change in the expression of a particular gene (transcriptomics) or the abundance of an enzyme (proteomics) can be directly correlated with a measured change in the metabolic flux through the pathway in which that enzyme participates, as tracked by the isotopic labels from L-ALLO-ISOLEUCINE. This integrated approach can uncover novel gene functions, identify key regulatory nodes in metabolic networks, and provide a more holistic understanding of disease states. nih.gov
| Omics Layer | Type of Data Generated | Integration with L-ALLO-ISOLEUCINE Tracer Data |
| Genomics | DNA sequence, mutations, copy number variations (CNV). nih.gov | Correlating genetic variations with alterations in metabolic pathways traced by the isotope labels. |
| Transcriptomics | mRNA expression levels. nih.gov | Linking changes in gene expression to quantified metabolic flux changes to understand transcriptional regulation of metabolism. |
| Proteomics | Protein abundance, post-translational modifications. nih.govisotope.com | Connecting the levels of metabolic enzymes to the actual metabolic activity measured through isotopic tracing. |
| Metabolomics | Quantification of small molecule metabolites. isotope.com | L-ALLO-ISOLEUCINE (13C6,D10,15N) provides the dynamic flux data (the rate of metabolic conversions) to complement the static snapshot of metabolite concentrations. |
Advancements in Analytical Instrumentation for Enhanced Sensitivity and Resolution
The full potential of heavily labeled compounds like L-ALLO-ISOLEUCINE (13C6,D10,15N) can only be realized through parallel advancements in analytical instrumentation. The future in this area points towards mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy platforms with unprecedented sensitivity and resolution.
In mass spectrometry, technologies such as high-resolution Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS are continuously improving. These advancements will enable more precise detection and quantification of isotopologues derived from the labeled tracer, allowing researchers to follow its metabolic conversion through multiple downstream pathways with greater accuracy.
In NMR, the development of higher field magnets (beyond 1 GHz) and cryogenic probes optimized for ¹³C and ¹⁵N direct detection will significantly boost sensitivity. ckisotopes.com This will make it feasible to conduct experiments on smaller sample amounts or at lower, more physiologically relevant concentrations. Techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY) have already pushed the size limits of proteins amenable to NMR study, and future innovations will further expand this frontier, leveraging the favorable relaxation properties conferred by the extensive labeling in L-ALLO-ISOLEUCINE (13C6,D10,15N). utoronto.ca
Applications in Synthetic Biology and Metabolic Engineering Research
Synthetic biology and metabolic engineering aim to design and construct new biological parts, devices, and systems, or to rewire existing ones for useful purposes, such as the production of valuable chemicals. researchgate.netnih.gov L-ALLO-ISOLEUCINE (13C6,D10,15N) is relevant to this field in two primary ways.
First, as a product. There is a growing need to produce complex labeled compounds biologically, as chemical synthesis can be expensive and complex. Metabolic engineering principles can be applied to develop microbial cell factories—for example, in E. coli or yeast—that are engineered to efficiently produce L-ALLO-ISOLEUCINE (13C6,D10,15N) from simple, inexpensive labeled precursors like ¹³C-glucose and ¹⁵N-ammonium chloride. nih.gov This involves identifying and optimizing the necessary biosynthetic pathways.
Second, as a diagnostic tool. When engineering a microbe to produce a target molecule, it is crucial to understand how the engineered changes affect the entire metabolic network. L-ALLO-ISOLEUCINE (13C6,D10,15N) can be used as a tracer to perform metabolic flux analysis on these engineered strains. This provides a detailed map of cellular metabolism, pinpointing bottlenecks and identifying off-target effects, thereby guiding further rounds of strain optimization in a rational, data-driven manner.
Exploration of Isotope-Edited NMR for Structural Biology of Large Protein Complexes
Determining the three-dimensional structures of large protein complexes is one of the major challenges in structural biology. Isotope-edited and isotope-filtered NMR experiments are powerful techniques designed to tackle this complexity. researchgate.net These methods rely on differential labeling of the components of a complex. For instance, one protein in a complex can be uniformly labeled with ¹³C and ¹⁵N, while its binding partner remains unlabeled. An NMR experiment can then be "edited" or "filtered" to specifically detect only the signals from the labeled component, or even more specifically, only the signals from protons attached to ¹³C or ¹⁵N. researchgate.net
L-ALLO-ISOLEUCINE (13C6,D10,15N) is exceptionally well-suited for these advanced NMR applications. isotope.com By selectively incorporating this amino acid into one protein of a large assembly, researchers can dramatically simplify the resulting NMR spectrum. The extensive labeling provides strong signals for detection and enables the use of specific NMR experiments that rely on ¹³C-¹⁵N correlations to probe the protein's backbone and side-chain structure. nih.gov This approach allows for the study of the conformation and dynamics of a single protein within a large, functioning molecular machine, providing insights into its mechanism of action at atomic resolution.
Q & A
Q. What is the role of L-ALLO-ISOLEUCINE (13C6,D10,15N) in metabolic flux analysis?
This compound enables precise tracking of branched-chain amino acid (BCAA) metabolism due to its isotopic labels. The 13C6 and 15N isotopes allow quantification of carbon and nitrogen incorporation into proteins or metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, deuterium (D10) labeling reduces spectral interference in NMR by suppressing proton signals, enhancing resolution in metabolic pathway studies .
Q. How do the isotopic labels (13C6, D10, 15N) improve sensitivity in protein synthesis studies?
The 15N label facilitates nitrogen tracing in peptide bonds, while 13C6 provides a stable carbon backbone for isotopic ratio analysis. Deuterium (D10) reduces background noise in proton-dependent techniques like 1H-NMR. Combined, these labels enable multiplexed detection in proteomic workflows, such as distinguishing endogenous vs. synthesized proteins in cell cultures .
Q. What protocols are recommended for preparing L-ALLO-ISOLEUCINE (13C6,D10,15N) in cell culture experiments?
Dissolve the compound in deuterium-depleted water or isotonic buffers to avoid isotopic dilution. Use concentrations ≤10 mM to prevent cellular toxicity. For pulse-chase experiments, pre-equilibrate cells in isotope-free media for 24 hours before introducing the labeled compound .
Advanced Research Questions
Q. How can isotopic interference be minimized when using L-ALLO-ISOLEUCINE (13C6,D10,15N) in multi-omics studies?
Spectral overlap in MS/MS can occur due to isotopic clusters. Use high-resolution instruments (e.g., Orbitrap Elite) with collision energies optimized to 20–35 eV to isolate diagnostic fragments like m/z 30 (NH2+ from 15N) and m/z 69 (C4H9+ from 13C6). Computational modeling of fragmentation pathways (e.g., density functional theory) helps validate observed peaks .
Q. What strategies resolve discrepancies between metabolic flux predictions and experimental data?
Discrepancies often arise from unaccounted isotopic dilution or compartment-specific metabolism. Combine isotopomer spectral analysis (ISA) with compartmentalized models, and validate using 13C-NMR to track positional labeling in intermediates like α-ketoglutarate .
Q. How does the stereochemistry of L-ALLO-ISOLEUCINE affect its fragmentation in MS/MS?
Unlike L-isoleucine, L-allo-isoleucine shows a 2:1 intensity ratio between m/z 30 (NH2+) and m/z 69 (C4H9+) in collision-induced dissociation (CID) spectra. This distinction arises from differences in side-chain stabilization during fragmentation, validated by molecular orbital simulations .
Q. What are the challenges in integrating deuterium-labeled data across NMR and MS platforms?
Deuterium incorporation alters proton environments, complicating 1H-NMR interpretation. Use 2H-13C HSQC experiments or switch to 13C-detected NMR. For MS, apply hydrogen/deuterium exchange (HDX) corrections to account for mass shifts .
Methodological Considerations
Q. How to validate isotopic purity in synthesized L-ALLO-ISOLEUCINE (13C6,D10,15N)?
Perform liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) with a reference standard (e.g., CNLM-8670-0). Calculate isotopic enrichment using the formula:
Q. What are the limitations of using D10 labeling in dynamic metabolic studies?
Deuterium kinetic isotope effects (KIEs) can slow enzymatic reactions, altering metabolic rates. Mitigate this by using shorter incubation times (<6 hours) or lower deuterium substitution (e.g., D5 instead of D10) .
Q. How to design a controlled experiment for tracking L-ALLO-ISOLEUCINE incorporation into membrane proteins?
Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with heavy lysine (13C6,15N2) alongside L-ALLO-ISOLEUCINE (13C6,D10,15N). Employ sequential centrifugation to isolate membrane fractions, followed by tryptic digestion and LC-MS/MS analysis. Normalize data using internal standards like L-Lysine-13C6,15N2 .
Data Analysis and Troubleshooting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
